15-Keto-17-phenyl trinor Prostaglandin F2alpha
CAS No.:
Cat. No.: VC0160412
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30O5 |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 |
| Standard InChI Key | HHEYLKRDELKWGI-RKJYIPPQSA-N |
| Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O |
| SMILES | C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O |
| Canonical SMILES | C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O |
Introduction
Chemical Properties
Structural Characteristics
15-Keto-17-phenyl trinor Prostaglandin F2alpha features a characteristic prostaglandin skeleton with specific modifications. The defining characteristic is the oxidation at the C-15 position (converting a hydroxyl to a ketone group) combined with a phenyl ring substitution at position 17 . The compound maintains the cyclopentane ring that is typical of prostaglandins, with specific stereochemistry that influences its biological activity.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of 15-Keto-17-phenyl trinor Prostaglandin F2alpha:
| Property | Value |
|---|---|
| CAS Number | 949564-89-0 |
| Molecular Formula | C23H30O5 |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |
| Canonical SMILES | O[C@@H]1C@HC@@HC@HC1 |
| Purity (Commercial) | ≥98% |
Solubility Profile
The compound demonstrates varied solubility across different solvents, making it versatile for various research applications. The solubility parameters are particularly important for preparing stock solutions for biological assays and analytical studies:
| Solvent | Solubility |
|---|---|
| DMF | 30 mg/ml |
| DMSO | 25 mg/ml |
| Ethanol | 30 mg/ml |
| PBS (pH 7.2) | 2.5 mg/ml |
This solubility profile indicates that 15-Keto-17-phenyl trinor Prostaglandin F2alpha is more soluble in organic solvents than in aqueous solutions, which is consistent with its moderately lipophilic structure .
Biological Activity
Interaction with Prostaglandin Receptors
15-Keto-17-phenyl trinor Prostaglandin F2alpha exerts its biological effects primarily through interaction with prostaglandin receptors, particularly the FP receptor subtype. The FP receptor is a G protein-coupled receptor that plays crucial roles in various physiological processes including female reproductive functions and blood pressure regulation. Although the compound binds to these receptors, its binding affinity and receptor activation potential are considerably reduced compared to the parent compound bimatoprost .
Ocular Effects
Despite its reduced potency, 15-Keto-17-phenyl trinor Prostaglandin F2alpha retains the ability to produce measurable biological effects in ophthalmological contexts. Research has demonstrated that this compound can induce:
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A small but measurable decrease (approximately 1 mm Hg) in intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 μg/eye .
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Potential influence on aqueous humor dynamics, although with significantly less efficacy than the parent compounds.
Comparative Potency
The biological potency of 15-Keto-17-phenyl trinor Prostaglandin F2alpha can be understood through comparative analysis with related compounds:
| Compound | Effect | Effective Dose | Relative Potency |
|---|---|---|---|
| 15-Keto-17-phenyl trinor Prostaglandin F2alpha | Decrease in intraocular pressure | 1 μg/eye | Low |
| 15-keto Latanoprost | Miosis (pupillary constriction) | 5 μg/eye | Moderate |
| PGF2α (parent compound) | Miosis | <1 μg/eye | High |
This comparison highlights the significantly reduced but still present biological activity of 15-keto prostaglandin analogs compared to their parent compounds .
Research Applications
Metabolite Profiling Studies
15-Keto-17-phenyl trinor Prostaglandin F2alpha serves as an important reference standard in metabolite profiling studies of bimatoprost and related prostaglandin analogs. When bimatoprost is administered to animals, this compound appears as a metabolite, making it valuable for pharmacokinetic investigations and metabolic pathway elucidation . Understanding the formation and properties of this metabolite provides insights into the in vivo fate of prostaglandin-based therapeutics.
Quality Control Applications
As 15-keto prostaglandin analogs can appear as minor impurities in commercial preparations of bulk drug compounds, this compound has significant applications in pharmaceutical quality control processes . Analytical methods that can detect and quantify 15-Keto-17-phenyl trinor Prostaglandin F2alpha are essential for ensuring the purity and consistency of prostaglandin-based medications.
Structure-Activity Relationship Studies
The compound provides valuable data points for structure-activity relationship studies of prostaglandin analogs. By comparing the biological effects of the 15-keto derivative with the parent compound and other structural analogs, researchers can determine which structural features are essential for specific biological activities . This information guides the design of more potent and selective prostaglandin receptor modulators.
Comparative Analysis with Related Compounds
Structural Comparison with Parent Compound
15-Keto-17-phenyl trinor Prostaglandin F2alpha differs from bimatoprost in two key structural aspects:
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The presence of a ketone group at the C-15 position (versus a hydroxyl in bimatoprost)
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The hydrolysis of the amide group, resulting in a free carboxylic acid moiety
These structural differences account for the observed changes in biological activity and receptor binding properties .
Metabolic Relationship to Bimatoprost
The metabolic transformation of bimatoprost to 15-Keto-17-phenyl trinor Prostaglandin F2alpha involves two main processes:
-
Oxidation of the C-15 hydroxyl group
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Amide hydrolysis
This metabolic pathway represents an important mechanism for the biotransformation and clearance of bimatoprost in biological systems . Understanding this metabolic relationship provides insights into the pharmacokinetics and duration of action of bimatoprost when used therapeutically.
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